molecular formula C8H14N4O B2679348 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1394040-11-9

2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B2679348
CAS No.: 1394040-11-9
M. Wt: 182.227
InChI Key: PSIAIVOVWIDFHU-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.227. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One study focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds related to 2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine. These derivatives were evaluated for their antimicrobial activities, with some showing good to moderate activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

Another research area involves the synthesis of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests that derivatives of the compound could be used to develop new herbicides (Moran, 2003).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives. These compounds are examples of the broader chemical manipulation and application possibilities for derivatives of this compound in creating pharmacologically relevant molecules (Mohamed, 2021).

Synthesis, Characterization, and Antimicrobial Evaluation

Research also extends to the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derivatives related to the target compound. These studies are indicative of the compound's role in generating new structures with potential for antimicrobial evaluation, showcasing its versatility in drug discovery and development (El‐Kazak & Ibrahim, 2013).

PET Ligand for CRF1 Receptors

Another area of application is in the development of PET imaging agents, such as the synthesis of [11C]SN003 for targeting CRF1 receptors. This research demonstrates the utility of derivatives in creating diagnostic tools for neurobiological research (Kumar et al., 2006).

Properties

IUPAC Name

2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAIVOVWIDFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2CCCC(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.